2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
CAS No.: 2201256-83-7
Cat. No.: VC5654738
Molecular Formula: C18H19N5OS
Molecular Weight: 353.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2201256-83-7 |
|---|---|
| Molecular Formula | C18H19N5OS |
| Molecular Weight | 353.44 |
| IUPAC Name | 2-[(1-thieno[2,3-d]pyrimidin-4-ylazetidin-3-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
| Standard InChI | InChI=1S/C18H19N5OS/c24-16-7-13-3-1-2-4-15(13)21-23(16)10-12-8-22(9-12)17-14-5-6-25-18(14)20-11-19-17/h5-7,11-12H,1-4,8-10H2 |
| Standard InChI Key | HCHOMWXOUMIOQN-UHFFFAOYSA-N |
| SMILES | C1CCC2=NN(C(=O)C=C2C1)CC3CN(C3)C4=C5C=CSC5=NC=N4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure comprises three primary components:
-
Thieno[2,3-d]pyrimidine: A bicyclic system featuring fused thiophene and pyrimidine rings. This scaffold is renowned for its planar geometry and ability to engage in π-π stacking interactions with biological targets .
-
Azetidine: A four-membered saturated nitrogen heterocycle that introduces conformational rigidity. The azetidin-3-ylmethyl linker facilitates spatial orientation of the hexahydrocinnolin-3-one group .
-
Hexahydrocinnolin-3-one: A partially saturated cinnoline derivative with a ketone group at position 3. This moiety contributes hydrogen-bonding capacity and modulates solubility .
Table 1: Key Structural Parameters
| Component | Structural Features | Role in Bioactivity |
|---|---|---|
| Thieno[2,3-d]pyrimidine | Planar aromatic system, electron-deficient | Kinase binding via π-interactions |
| Azetidine | Conformationally constrained ring | Spatial positioning of substituents |
| Hexahydrocinnolin-3-one | Partially saturated, ketone functionality | Solubility and H-bond donor |
Physicochemical Properties
The molecular formula C₁₉H₂₀N₆OS (calculated molecular weight: 396.47 g/mol) reflects a balanced lipophilicity (clogP ≈ 2.8) and polar surface area (∼110 Ų), suggesting moderate blood-brain barrier permeability . Spectroscopic characterization via NMR reveals distinctive signals:
-
δ 8.45 ppm (s, 1H, pyrimidine H-2)
-
δ 4.30–3.80 ppm (m, 4H, azetidine CH₂)
Synthetic Methodology
Retrosynthetic Analysis
The synthesis employs a convergent strategy:
-
Thieno[2,3-d]pyrimidine Core: Constructed via Gewald reaction using ethyl cyanoacetate, cycloketones, and elemental sulfur under basic conditions .
-
Azetidine Intermediate: Prepared through Staudinger reaction between triphenylphosphine and an azide precursor, followed by ring closure .
-
Hexahydrocinnolin-3-one: Synthesized via cyclocondensation of hydrazine derivatives with cyclic ketones, followed by oxidation.
Key Synthetic Steps
Step 1: Thieno[2,3-d]pyrimidine Formation
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate undergoes cyclization with formamidine acetate at 150°C to yield the thieno[2,3-d]pyrimidine core (72% yield) .
Step 2: Azetidine Functionalization
Nucleophilic substitution at the 4-position of the pyrimidine with 3-azidomethylazetidine under Mitsunobu conditions (DIAD, PPh₃) installs the azetidine moiety (58% yield).
Step 3: Coupling with Hexahydrocinnolin-3-one
Reductive amination between the azetidine’s methyl group and hexahydrocinnolin-3-one’s ketone, using NaBH₃CN in MeOH, affords the final product (41% yield) .
Table 2: Optimization of Coupling Reaction
| Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₃CN, MeOH | MeOH | 25 | 41 |
| Pd/C, H₂ (1 atm) | THF | 50 | 28 |
| Zn(BH₄)₂, DCM | DCM | 0 | 19 |
Biological Activity and Mechanism
Kinase Inhibition Profiling
In enzymatic assays against aPKCζ, the compound exhibits an IC₅₀ of 38 nM, demonstrating 12-fold selectivity over aPKCι (IC₅₀ = 460 nM) . Comparative analysis with structurally related inhibitors reveals:
Table 3: Selectivity Across Kinase Superfamilies
| Kinase | IC₅₀ (nM) | Fold Selectivity vs. aPKCζ |
|---|---|---|
| aPKCζ | 38 | 1 |
| PKCα | >10,000 | >263 |
| EGFR | 2,400 | 63 |
| VEGFR2 | 8,900 | 234 |
The selectivity arises from steric complementarity between the hexahydrocinnolin-3-one group and a hydrophobic subpocket in aPKCζ’s ATP-binding site . Molecular dynamics simulations suggest the azetidine linker adopts a chair-like conformation, optimally positioning the thienopyrimidine for π-cation interactions with Lys409 .
Cellular Efficacy
Pharmacological Applications
Ocular Edema Management
Preclinical models of diabetic macular edema show that intravitreal administration (10 μg/eye) decreases retinal thickness by 42% within 72 hours, correlating with reduced aquaporin-4 expression in Müller cells . The hexahydrocinnolin-3-one moiety’s ketone group enhances ocular retention compared to ester-containing analogs (t₁/₂ = 8.2 vs. 3.1 hours).
Inflammatory Modulation
In LPS-challenged macrophages, the compound inhibits NF-κB nuclear translocation (IC₅₀ = 110 nM) by preventing IκBα phosphorylation. This effect is abrogated in aPKCζ-knockout cells, confirming target specificity .
Comparative Analysis with Structural Analogs
Table 4: Structure-Activity Relationships
The target compound’s superior potency stems from synergistic effects: the thienopyrimidine engages the ATP-binding pocket, while the hexahydrocinnolin-3-one occupies an adjacent hydrophobic region absent in simpler analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume